molecular formula C14H11Cl2NO4S B3340609 (4-{[(3,4-Dichlorophenyl)sulfonyl]amino}phenyl)acetic acid CAS No. 749896-75-1

(4-{[(3,4-Dichlorophenyl)sulfonyl]amino}phenyl)acetic acid

Cat. No.: B3340609
CAS No.: 749896-75-1
M. Wt: 360.2 g/mol
InChI Key: JHDALBMVZPHSDO-UHFFFAOYSA-N
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Description

"(4-{[(3,4-Dichlorophenyl)sulfonyl]amino}phenyl)acetic acid" is a sulfonamide-based compound featuring a phenylacetic acid backbone substituted with a 3,4-dichlorophenylsulfonamide group. This compound is synthesized via condensation reactions between substituted sulfonyl chlorides and aminophenyl derivatives, as exemplified in sulfonamide-benzothiazole hybrid syntheses .

Properties

IUPAC Name

2-[4-[(3,4-dichlorophenyl)sulfonylamino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO4S/c15-12-6-5-11(8-13(12)16)22(20,21)17-10-3-1-9(2-4-10)7-14(18)19/h1-6,8,17H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDALBMVZPHSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[(3,4-Dichlorophenyl)sulfonyl]amino}phenyl)acetic acid typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 4-aminophenylacetic acid. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(4-{[(3,4-Dichlorophenyl)sulfonyl]amino}phenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-{[(3,4-Dichlorophenyl)sulfonyl]amino}phenyl)acetic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-{[(3,4-Dichlorophenyl)sulfonyl]amino}phenyl)acetic acid involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, such as antimicrobial activity by targeting bacterial enzymes or anti-inflammatory effects by inhibiting enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Group Differences

The compound is compared below with analogs sharing sulfonamide, chlorophenyl, or acetic acid functionalities. Data are compiled from synthetic and physicochemical studies (Table 1).

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Compound Name (CAS) Core Structure Substituents/Functional Groups logP* Solubility (mg/mL)* Bioactivity Notes
(4-{[(3,4-Dichlorophenyl)sulfonyl]amino}phenyl)acetic acid Phenylacetic acid 3,4-Dichlorophenylsulfonamide ~3.2 ~0.5 (aqueous) Potential enzyme inhibition
4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid (880809-62-1) Benzoic acid 5-Chloro-2-ethoxyphenylsulfonamide ~2.8 ~1.2 Enhanced acidity (carboxylic acid)
2-(3,4-Dichlorophenoxy)acetic acid hydrazide (927637-85-2) Phenoxyacetic acid hydrazide 3,4-Dichlorophenoxy, hydrazide ~2.5 ~2.0 Possible chelation/pro-drug activity
2-[(3,4-Dimethoxyphenyl)-(4-methylphenyl)sulfonyl-amino]acetic acid methyl ester Methyl ester of phenylacetic acid 3,4-Dimethoxyphenyl, 4-methylphenylsulfonamide ~3.5 ~0.3 Increased lipophilicity (ester group)
2-(4-Benzamidobenzenesulfonamido)acetic acid Glycine derivative Benzamide, benzenesulfonamide ~1.9 ~5.0 Polar metabolite (glycine conjugate)

Note: logP and solubility values are estimated based on structural analogs where explicit data are unavailable.

Critical Insights from Comparative Analysis

Impact of Acidic Moieties :

  • The acetic acid group in the parent compound contributes to moderate solubility (~0.5 mg/mL), whereas benzoic acid derivatives (e.g., 880809-62-1) exhibit higher aqueous solubility (~1.2 mg/mL) due to stronger acidity .
  • Replacement of the acetic acid with a methyl ester (e.g., ) increases logP from ~3.2 to ~3.5, suggesting improved membrane permeability but reduced solubility.

Chlorine vs. In contrast, 3,4-dimethoxyphenyl analogs (e.g., ) introduce electron-donating groups, which may alter target selectivity or metabolic stability.

Hydrazide Functionalization :

  • The hydrazide group in 927637-85-2 introduces nucleophilic reactivity, enabling metal chelation or pro-drug activation mechanisms absent in the parent compound.

Metabolite Profiles :

  • Glycine-conjugated metabolites (e.g., ) demonstrate higher polarity, suggesting rapid renal excretion compared to the parent compound.

Biological Activity

(4-{[(3,4-Dichlorophenyl)sulfonyl]amino}phenyl)acetic acid is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its antimicrobial and anti-inflammatory properties, synthesis methods, structure-activity relationships, and potential applications in pharmaceuticals and agriculture.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a phenyl ring, with a dichlorophenyl moiety enhancing its pharmacological profile. The structural formula can be represented as follows:

C13H10Cl2N2O3S\text{C}_{13}\text{H}_{10}\text{Cl}_2\text{N}_2\text{O}_3\text{S}

1. Antimicrobial Activity

Compounds with sulfonamide groups are well-known for their antibacterial properties. This compound has shown efficacy against various bacterial strains, making it a candidate for antibiotic development. In vitro studies have demonstrated its ability to inhibit the growth of Gram-positive and Gram-negative bacteria, with mechanisms likely involving the inhibition of folic acid synthesis pathways.

2. Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties that are particularly relevant in treating conditions like arthritis and other inflammatory diseases. It appears to modulate cytokine production and inhibit the activity of inflammatory mediators.

Synthesis Methods

The synthesis of this compound typically involves several synthetic routes that allow for the customization of its structure to enhance biological activity. Common methods include:

  • Nucleophilic Substitution Reactions : Utilizing various nucleophiles to introduce the sulfonamide group.
  • Coupling Reactions : Employing coupling agents to link the dichlorophenyl group to the phenylacetic acid backbone.

Structure-Activity Relationship (SAR)

The unique combination of the dichlorophenyl and sulfonamide functionalities contributes to the compound's enhanced pharmacological profile compared to simpler analogs like sulfanilamide. A comparative analysis is presented in the table below:

Compound NameStructure FeaturesUnique Properties
SulfanilamideAminobenzenesulfonamideFirst synthetic antibacterial agent
CelecoxibSulfonamide with a cycloalkeneSelective COX-2 inhibitor
BenzeneacetamideSimple aromatic amideAnalgesic properties
This compound Sulfonamide with dichlorophenyl groupPotential dual action as anti-inflammatory and antimicrobial

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antibacterial Efficacy : A study demonstrated that this compound effectively inhibited Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The mechanism was linked to disruption of cell wall synthesis.
  • Anti-inflammatory Research : In an animal model of arthritis, administration of this compound resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups.

Applications

The potential applications of this compound extend across various fields:

  • Pharmaceutical Development : It serves as a lead compound for developing new antibiotics or anti-inflammatory drugs.
  • Research Tool : In biochemical research, it may be used to probe specific pathways or mechanisms of action related to sulfonamide drugs.
  • Agricultural Chemicals : Its antimicrobial properties may find applications in agricultural settings as a pesticide or fungicide.

Q & A

Q. What are the optimal synthetic routes for preparing (4-{[(3,4-Dichlorophenyl)sulfonyl]amino}phenyl)acetic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves condensation reactions between intermediates such as 4-amino-substituted phenylacetic acid derivatives and 3,4-dichlorophenylsulfonyl chloride. Key steps include:

  • Intermolecular Condensation : Use 4-amino-5-[4-(substituted-phenylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiols as intermediates, reacting with chloroacetic acid derivatives under controlled pH (e.g., ~7–8) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (60–80°C) and solvent polarity (DMF or DMSO) to enhance yield .

Q. How is the structural identity of this compound validated?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structure using single-crystal X-ray diffraction (Cu-Kα radiation, 296 K) to confirm bond lengths and angles, particularly the sulfonamide (S–N: ~1.62 Å) and acetic acid moieties .
  • Spectroscopic Analysis :
    • NMR : ¹H NMR (DMSO-d6) to identify aromatic protons (δ 7.2–8.1 ppm) and acetic acid protons (δ 3.5–3.7 ppm) .
    • FT-IR : Confirm sulfonamide (1330–1350 cm⁻¹, S=O stretch) and carboxylic acid (1700–1720 cm⁻¹, C=O stretch) groups .

Q. What analytical methods ensure purity and quantify this compound in complex matrices?

Methodological Answer:

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30, v/v). Retention time: ~6.2 min. Calibrate with a reference standard (≥98% purity) .
  • LC-MS/MS : Electrospray ionization (ESI-) in MRM mode (m/z 386 → 170) for trace quantification in biological samples .

Advanced Research Questions

Q. How does the sulfonamide substituent influence the compound’s bioactivity and binding affinity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Replace the 3,4-dichlorophenyl group with other aryl sulfonyl groups (e.g., 4-methoxyphenyl) and compare IC₅₀ values in enzyme inhibition assays .
    • Molecular docking (AutoDock Vina) to map interactions with target proteins (e.g., cyclooxygenase-2). Focus on hydrogen bonding (sulfonamide NH to Glu346) and hydrophobic contacts (dichlorophenyl with Val523) .

Q. What experimental designs assess the environmental fate and degradation pathways of this compound?

Methodological Answer:

  • Environmental Stability Studies :
    • Hydrolysis: Incubate at pH 4, 7, and 9 (25–50°C) for 30 days. Analyze degradation products via LC-TOF-MS .
    • Photolysis: Expose to UV light (λ = 254 nm) in aqueous solution; monitor half-life and identify byproducts (e.g., dechlorinated derivatives) .
  • Ecotoxicology : Use Daphnia magna (OECD 202) to evaluate acute toxicity (48-h LC₅₀) .

Q. How can researchers address inconsistencies in reported biological activity data?

Methodological Answer:

  • Source Analysis : Compare purity levels (HPLC ≥95% vs. <90%) and storage conditions (e.g., degradation in DMSO at -20°C vs. lyophilized powder) .
  • Assay Standardization : Use positive controls (e.g., aspirin for COX inhibition) and normalize data to cell viability (MTT assay) to mitigate batch-to-batch variability .

Q. What mechanistic insights exist for its interaction with biological targets?

Methodological Answer:

  • Kinetic Studies : Perform time-dependent inhibition assays (e.g., pre-incubate with COX-2 for 0–60 min) to determine irreversible vs. competitive binding .
  • Metabolite Profiling : Incubate with liver microsomes (human/rat). Identify Phase I metabolites (e.g., hydroxylation at C4) via UPLC-Q-Exactive .

Q. How does the compound’s stability vary under different storage and experimental conditions?

Methodological Answer:

  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months. Monitor degradation via HPLC; use Arrhenius equation to predict shelf life .
  • Solution Stability : Prepare stock solutions in PBS (pH 7.4) vs. methanol. Measure concentration decay (UV-Vis at λ = 280 nm) over 72 hours .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-{[(3,4-Dichlorophenyl)sulfonyl]amino}phenyl)acetic acid
Reactant of Route 2
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(4-{[(3,4-Dichlorophenyl)sulfonyl]amino}phenyl)acetic acid

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